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Compound of Interest

Compound Name: N-Formylglycine Ethyl Ester

Cat. No.: B140467 Get Quote

For researchers, scientists, and drug development professionals, the accurate identification

and characterization of small molecules are paramount. This guide provides a comprehensive

spectroscopic validation of N-Formylglycine Ethyl Ester, a key building block in peptide

synthesis and medicinal chemistry. Through a detailed comparison with common alternatives,

N-Boc-glycine ethyl ester and N-Cbz-glycine ethyl ester, this document offers a practical

reference based on experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS).

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for N-Formylglycine Ethyl Ester
and its N-protected counterparts. This quantitative data facilitates a clear and objective

comparison of their structural features.

¹H NMR Spectral Data (Chemical Shift δ [ppm])
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IR Spectral Data (Wavenumber cm⁻¹)

Compound N-H Stretch C-H Stretch
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ester

~3400 ~2980 ~1715 ~1745 ~1160
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ester

~3350 ~3050 ~1690 ~1735 ~1250
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Mass Spectrometry Data (m/z)
Compound Molecular Ion [M]⁺ Base Peak Key Fragment Ions

N-Formylglycine Ethyl

Ester
131.06 58 102, 88, 74, 59, 42

N-Boc-glycine ethyl

ester
203.12 57 148, 130, 102, 74, 57

N-Cbz-glycine ethyl

ester
237.10 91 108, 107, 79, 77

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition:

A standard single-pulse experiment was used.

The spectral width was set to 12 ppm.

A relaxation delay of 1-2 seconds was employed.

A sufficient number of scans (typically 16 or 32) were acquired to ensure a good signal-to-

noise ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse program was utilized.
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The spectral width was set to 220 ppm.

A relaxation delay of 2-5 seconds was used.

A larger number of scans (typically 1024 or more) were acquired due to the lower natural

abundance of ¹³C.

Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual

solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the

neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid

samples, a KBr pellet was prepared by grinding a small amount of the sample with dry KBr

and pressing the mixture into a thin, transparent disk.

Instrumentation: FT-IR spectra were recorded on a standard FT-IR spectrometer equipped

with a DTGS detector.

Data Acquisition:

A background spectrum of the empty sample holder (for liquids) or a pure KBr pellet (for

solids) was first acquired.

The sample was then placed in the beam path, and the sample spectrum was recorded.

Spectra were typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

An accumulation of 16-32 scans was typically used to improve the signal-to-noise ratio.

Data Processing: The sample spectrum was ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared

in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-5ms) and an

electron ionization (EI) source was used.

GC Conditions:

Injector Temperature: 250 °C

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at

10 °C/min to 280 °C, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500.

Scan Speed: 2 scans/second.

Data Analysis: The total ion chromatogram (TIC) was analyzed to identify the retention time

of the analyte. The mass spectrum corresponding to the chromatographic peak was then

extracted and analyzed for its molecular ion and fragmentation pattern.

Visualization of the Spectroscopic Validation
Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of a

chemical compound, from initial sample preparation to final data comparison and structural

confirmation.
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A flowchart of the spectroscopic validation process.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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